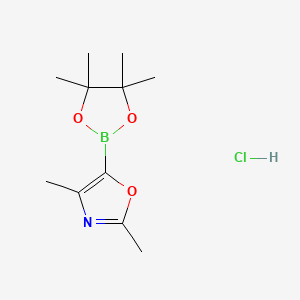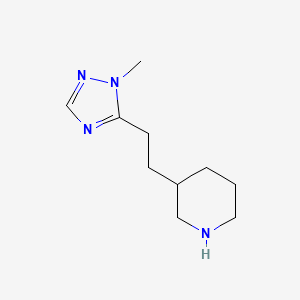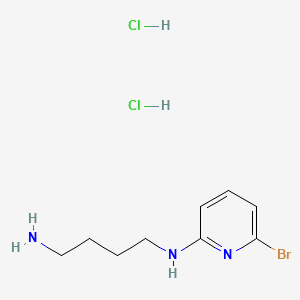
Diphenylmethylazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Azido(phenyl)methyl]benzene: is an organic compound with the molecular formula C₁₃H₁₁N₃ It is characterized by the presence of an azide group (-N₃) attached to a phenylmethyl group, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [azido(phenyl)methyl]benzene typically involves the reaction of benzyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the chloride ion on the benzyl group.
Industrial Production Methods: While specific industrial production methods for [azido(phenyl)methyl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [Azido(phenyl)methyl]benzene can undergo nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Various substituted benzyl derivatives.
Reduction: Benzylamine derivatives.
Oxidation: Benzyl alcohol and benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: [Azido(phenyl)methyl]benzene is used as an intermediate in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
Medicine: In medicinal chemistry, [azido(phenyl)methyl]benzene derivatives are explored for their potential as pharmacophores in drug design and development.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of [azido(phenyl)methyl]benzene primarily involves its reactivity as an azide compound. The azide group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparaison Avec Des Composés Similaires
Azidobenzene: Similar structure but lacks the phenylmethyl group.
Benzyl azide: Similar structure but lacks the second phenyl ring.
Phenyl azide: Similar structure but lacks the benzyl group.
Uniqueness: [Azido(phenyl)methyl]benzene is unique due to the presence of both an azide group and a phenylmethyl group attached to a benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis, materials science, and bioconjugation.
Propriétés
Numéro CAS |
6926-47-2 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
[azido(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
UHALAAGWENHOHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
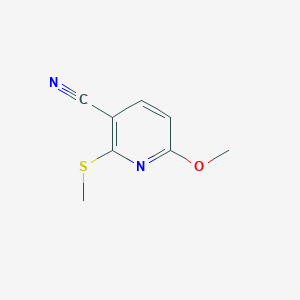
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
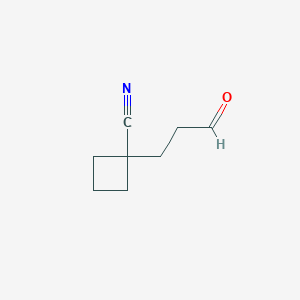


![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)

![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)

